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Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety data for futibatinib and pemigatinib, compiled from

separate clinical trials and an indirect treatment comparison [1].

Feature Futibatinib Pemigatinib

Drug Class Irreversible, covalent FGFR1-4 Reversible, selective FGFR1-3 inhibitor
inhibitor [2] [3]

Key Trial FOENIX-CCA2 [1] FIGHT-202 [4] [3]

Objective Trend towards higher rates vs. ~43.2% (Systematic Review) [4]

Response Rate pemigatinib [1]

(ORR)

Survival Numerical trends favoring PFS and Median PFS: ~7.8 months (Meta-

Outcomes OS vs. pemigatinib [1] Analysis) [5]

Common Adverse  Hyperphosphatemia, alopecia, Hyperphosphatemia (46-48%), diarrhea,

Events (AEs) diarrhea, fatigue, dysgeusia [6] fatigue, dysgeusia, alopecia [6] [5] [4]
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Feature Futibatinib Pemigatinib

Ocular Disorders Reported as a class effect of FGFR Dry eyes (20.1%), retinal detachment
inhibitors [6] (5.5%) [6] [5] [4]

Other Notable AEs  Nail toxicities [6] Stomatitis, nail toxicities [6] [5]

A Matching-Adjusted Indirect Comparison (MAIC) of data from the FOENIX-CCA?2 (futibatinib) and
FIGHT-202 (pemigatinib) trials showed that while efficacy outcomes were similar, numerical trends favored

futibatinib [1]:

e Progression-Free Survival (PFS): Hazard Ratio (HR) was 0.83
e Overall Survival (OS): Hazard Ratio (HR) was 0.88
¢ Objective Response Rate: Odds Ratio (OR) was 1.28

These results were not statistically significant, but suggest a trend towards better outcomes with futibatinib

[1].

Mechanisms of Action and Experimental Data

The fundamental difference between these two drugs lies in their mechanism of binding to the FGFR kinase.

Binding Mechanisms

The following diagram illustrates the distinct binding mechanisms of pemigatinib and futibatinib to the

FGFR kinase domain:

e Pemigatinib: This drug is a selective, reversible inhibitor of FGFR1, FGFR2, and FGFR3. It acts
as a potent ATP-competitive inhibitor that binds to the kinase domain in the "DFG-in" active
conformation. Its binding is stabilized by multiple hydrogen bonds with the "hinge region" of the
kinase, such as with residue Ala564 in FGFR1 [3].

¢ Futibatinib: This drug is a covalent, irreversible inhibitor of FGFR1-4. Its key differentiator is an
acrylamide group that forms a permanent covalent bond with a cysteine residue (Cys491) located in
the highly flexible glycine-rich loop (P-loop) of the FGFR2 kinase. This mechanism is expected to lead
to more sustained target inhibition and may help overcome certain resistance mechanisms [2].
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Insights from Resistance Mutations

Research indicates that pemigatinib's efficacy is significantly affected by specific "gatekeeper" mutations in

the FGFR kinase domain [3]:

¢ Retained efficacy: Pemigatinib maintains excellent potency against the FGFR2 V564l gatekeeper
mutation, with only a 4.7-fold reduction in inhibitory efficacy [3].

¢ Reduced efficacy: Its potency is markedly diminished (by ~76 to 745-fold) against other gatekeeper
mutations, such as FGFR1 V561M and FGFR3 V555M, which replace valine with the larger
methionine residue [3].

The covalent binding mechanism of futibatinib is theorized to potentially offer an advantage in overcoming

such resistance mutations, though specific data from the search results is limited in this regard.

Implications for Research and Development

¢ Clinical Translation: The irreversible binding of futibatinib may contribute to the observed numerical
trends towards superior efficacy in the indirect comparison, suggesting a potentially more durable
response [2] [1].

e Drug Design: The structural insights from pemigatinib's binding, especially its resilience to the V564l
mutation, provide a valuable template for designing next-generation inhibitors that can circumvent
common resistance pathways [3].

¢ Tolerability: Both drugs share a common profile of on-target, class-effect adverse events. Effective
management strategies, particularly dose adjustments for hyperphosphatemia, are crucial for both
therapies [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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